

A Technical Guide to 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH₂-ATP)

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Compound of Interest

Compound Name: 2'-NH₂-ATP

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This technical guide provides an in-depth overview of 2'-Amino-2'-deoxyadenosine-5'-triphosphate (**2'-NH₂-ATP**), a modified adenosine triphosphate (ATP) analog. This document consolidates key technical data, supplier information, a detailed experimental protocol for its use in molecular biology, and a visual representation of the experimental workflow.

Core Compound Information

Chemical Name: 2'-Amino-2'-deoxyadenosine-5'-triphosphate Synonyms: 2'-amino-2'-deoxy ATP, 2'-NH₂-dATP CAS Number: 61468-88-0

Molecular Formula: C₁₀H₁₇N₆O₁₂P₃[1] Molecular Weight: 506.20 g/mol (free acid)[1]

Physicochemical and Biological Properties

2'-NH₂-ATP is an analog of deoxyadenosine triphosphate (dATP) where the hydroxyl group at the 2' position of the ribose sugar is replaced by an amino group. This modification confers unique properties to the molecule, making it a valuable tool in various biochemical and molecular biology applications. It is known to be a weak competitive inhibitor of ATP, with a reported K_i of 2.3 mM.[2] Its primary applications include nucleic acid labeling and the enzymatic synthesis of modified DNA for aptamer selection and analysis of protein-nucleic acid interactions.[1]

Commercial Suppliers

A number of reputable suppliers offer **2'-NH₂-ATP** for research purposes. The following table summarizes some of the key suppliers and their offerings.

Supplier	Product Name	Catalog Number (Example)	Purity	Formulation
Jena Bioscience	2'NH ₂ -dATP	NU-244S	≥ 95% (HPLC)	100 mM solution in water
TriLink BioTechnologies	2'-Amino-2'-deoxyadenosine-5'-Triphosphate	N-1046	≥90% by AX-HPLC	100 mM solution in H ₂ O
DC Chemicals	2'-NH ₂ -ATP	-	-	Powder
BIOLOG Life Science Institute	2'-NH ₂ -ATP	A 113	> 95% HPLC	10 mM aqueous solution
Cayman Chemical	2'-Amino-2'-deoxyadenosine-5'-O-triphosphate (sodium salt)	-	≥95%	A solution in water

Experimental Protocol: Enzymatic Incorporation of 2'-NH₂-ATP into DNA

The following protocol is adapted from a study on the polymerase incorporation of amino-modified nucleotides and details a method for incorporating **2'-NH₂-ATP** into a DNA strand using the Klenow fragment of *E. coli* DNA polymerase I.[3] This method is fundamental for generating modified nucleic acids for various downstream applications, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for aptamer generation.

Objective: To enzymatically incorporate **2'-NH₂-ATP** into a growing DNA strand in place of its natural counterpart, dATP.

Materials and Reagents:

Reagent	Stock Concentration	Final Concentration
Primer-template duplex	~0.02 mM	~0.01 mM
Tris-HCl, pH 9.5	-	45 mM
Dithiothreitol (DTT)	-	10 mM
MgCl ₂	-	20 mM
2'-NH ₂ -ATP	-	4 mM
dCTP, dGTP, dTTP (each)	-	0.1 mM
Klenow fragment (exo-)	-	5 units per 10 µL reaction
TE Buffer, pH 8.0	-	-
Sephadex G50 column	-	-

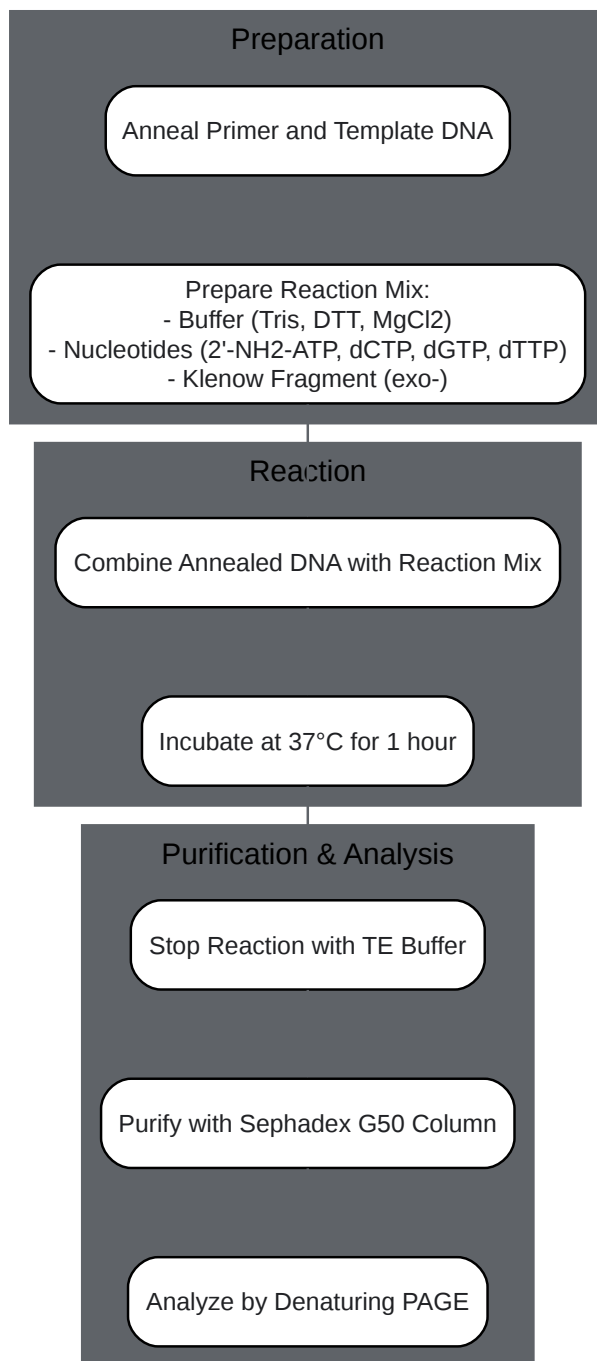
Procedure:

- **Primer-Template Annealing:** Prepare the primer-template duplex by annealing a radiolabeled primer (~1.6 pmol) with a single-stranded DNA template (~2.4 pmol) in a solution containing 20 mM MgCl₂ and 50 mM NaOAc.
- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:
 - ~0.01 mM primer-template duplex
 - 45 mM Tris-HCl, pH 9.5
 - 10 mM DTT
 - 20 mM MgCl₂
 - 4 mM **2'-NH₂-ATP**

- 0.1 mM each of dCTP, dGTP, and dTTP
- 5 units of Klenow fragment (exo-) polymerase.
- Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the enzymatic extension of the primer.
- Purification: Stop the reaction by adding 30 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Purify the resulting modified DNA from unincorporated nucleotides using a Sephadex G50 column.
- Analysis: The incorporation of **2'-NH₂-ATP** can be verified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to observe the size shift of the extended primer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the enzymatic incorporation of **2'-NH₂-ATP** into a DNA strand, as detailed in the protocol above.

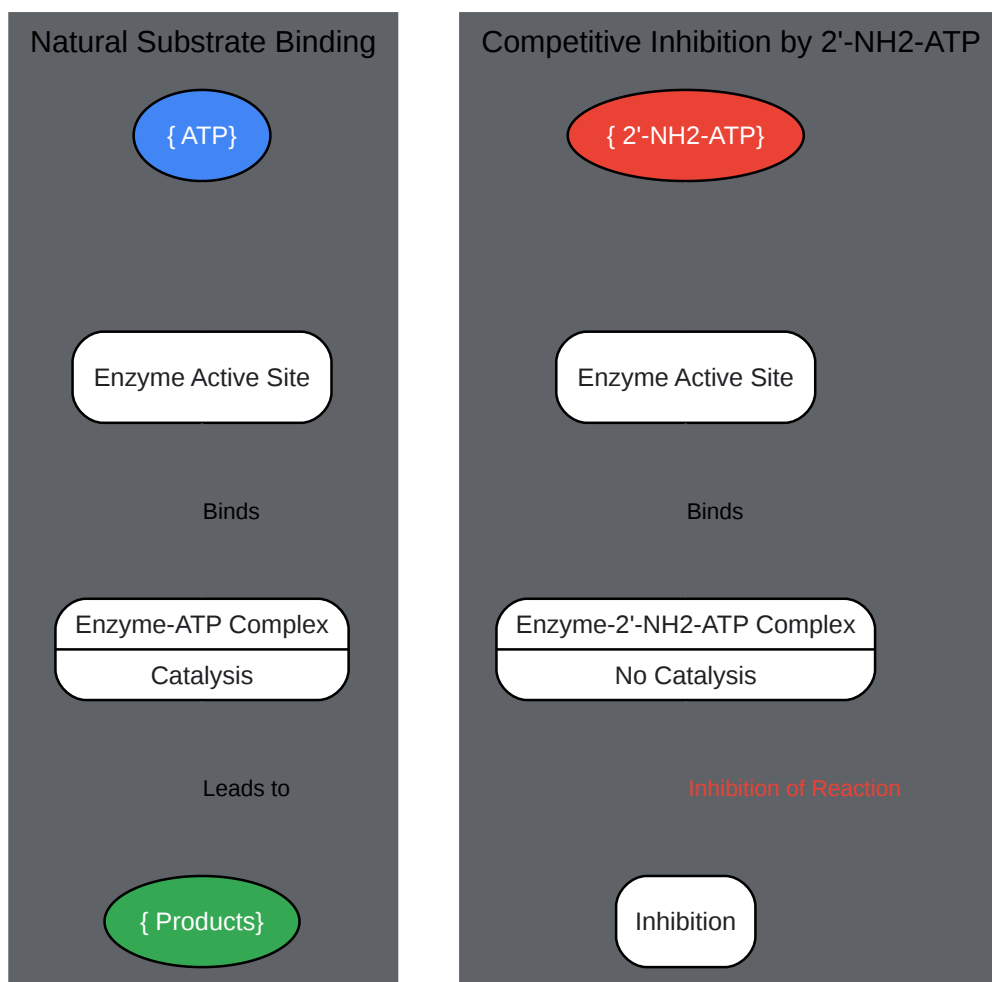
Workflow for Enzymatic Incorporation of 2'-NH₂-ATP[Click to download full resolution via product page](#)

Caption: A flowchart of the key steps for incorporating **2'-NH₂-ATP** into DNA.

Signaling and Mechanism of Action

While **2'-NH₂-ATP** is primarily utilized as a building block for modified nucleic acids, its structural similarity to ATP means it can interact with ATP-binding proteins and enzymes. As a competitive inhibitor of ATP, it can be used to probe the ATP-binding sites of enzymes.^[2] In the context of DNA polymerases, the 2'-amino modification is tolerated by certain enzymes, allowing for its incorporation into a growing DNA chain.^[3] This incorporation is a key step in the SELEX process, where a library of nucleic acids is enriched for molecules with a specific binding affinity for a target. The amino group provides a reactive handle for subsequent chemical modifications, such as the attachment of fluorophores or other labels.

The diagram below illustrates the general mechanism of how an ATP analog like **2'-NH₂-ATP** interacts with an enzyme's active site compared to the natural substrate, ATP.

Mechanism of 2'-NH₂-ATP as a Competitive Inhibitor

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Caption: Competitive inhibition of an enzyme by **2'-NH₂-ATP** versus natural ATP binding.

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